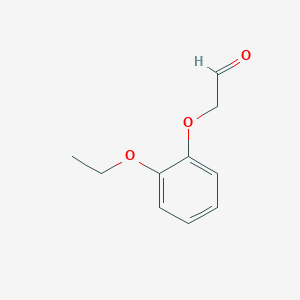

2-(2-Ethoxyphenoxy)acetaldehyde

Vue d'ensemble

Description

2-(2-Ethoxyphenoxy)acetaldehyde is a chemical compound used for experimental and research purposes . It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

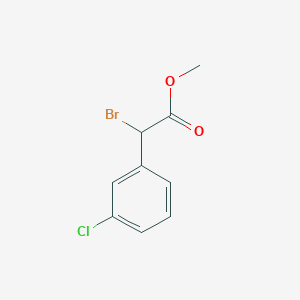

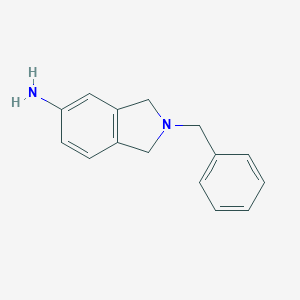

The molecular formula of this compound is C10H12O3 . The molecular weight is 180.20 .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that acetaldehyde, a related compound, can be produced from ethanol via dehydrogenation and oxidation . Acetaldehyde can then decompose into CO and CH4 under certain conditions .Physical and Chemical Properties Analysis

This compound is slightly soluble in water . As the carbon chain increases in length, solubility in water decreases . All aldehydes and ketones, including this compound, are soluble in organic solvents and are generally less dense than water .Applications De Recherche Scientifique

Proline-Catalyzed Asymmetric Synthesis

- Synthesis of Hydroxy-Hexenal: L-proline catalyzes the asymmetric self-aldolization of acetaldehyde, leading to the synthesis of hydroxy-hexenal. This process is significant for creating synthetically valuable building blocks (Córdova, Notz, & Barbas, 2002).

Carbon-Oxygen Bond Cleavage

- Aryl Ethyl Acetals Reaction with Ethylmagnesium Bromide: Studies on acetaldehyde ethyl phenyl acetal demonstrate reactions leading to phenols and ethers. This research provides insights into nucleophilic character and reaction kinetics (Beltrame, Gelli, & Loi, 1976).

Surface-Mediated Self-Coupling

- Transformation to Carbonyl Compounds on Gold: Ethanol can transform into compounds like acetaldehyde and ethyl acetate on gold surfaces. This study highlights the intermediate steps in these reactions, valuable for understanding gold-mediated oxidation of alcohols (Liu et al., 2009).

Anaerobic Ether Cleavage

- Bacterial Conversion of 2-Phenoxyethanol: Research shows the conversion of 2-phenoxyethanol into phenol and acetate by anaerobic bacteria. This conversion includes acetaldehyde as an early product, offering insights into biodegradation processes (Speranza et al., 2002).

Molecular Mechanisms of Carcinogenesis

- DNA Damage from Acetaldehyde: Acetaldehyde causes various forms of DNA damage, crucial for understanding its carcinogenic properties. This research is pivotal in cancer studies related to acetaldehyde exposure (Mizumoto et al., 2017).

Unimolecular Elimination Kinetics

- Decomposition of Alkoxypropionic Acids: The decomposition of 2-alkoxypropionic acids to form acetaldehyde, studied both experimentally and theoretically, reveals the kinetics and mechanism of this reaction (Rotinov et al., 1999).

Selective Oxidation to Acetaldehyde

- Ethanol Oxidation on Gold: This study investigates the selective oxidation of ethanol to acetaldehyde on gold surfaces, offering insights into the reaction mechanisms and potential applications in catalysis (Gong & Mullins, 2008).

Propriétés

IUPAC Name |

2-(2-ethoxyphenoxy)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-2-12-9-5-3-4-6-10(9)13-8-7-11/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSJSITDCKXHVJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20472644 | |

| Record name | 2-(2-ethoxyphenoxy)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103181-55-1 | |

| Record name | 2-(2-ethoxyphenoxy)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)acetate](/img/structure/B172164.png)

![3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B172201.png)